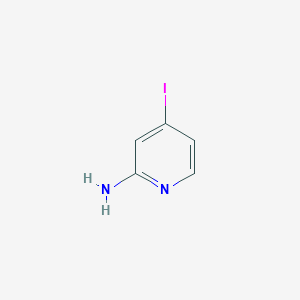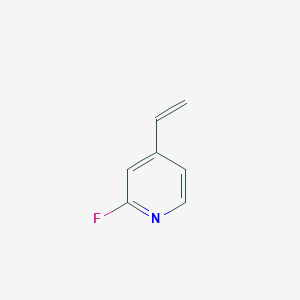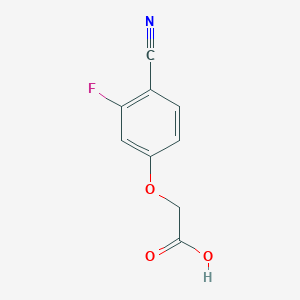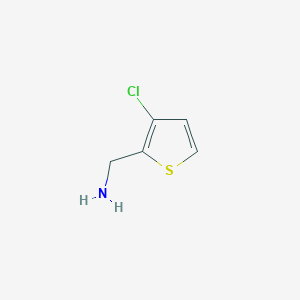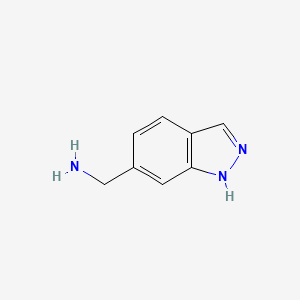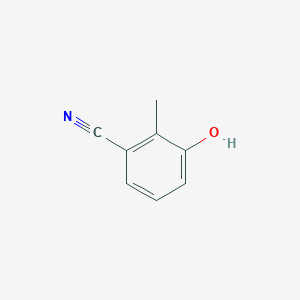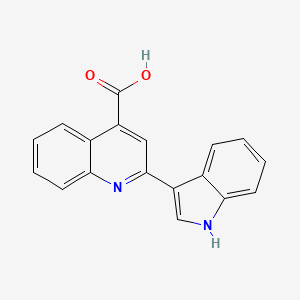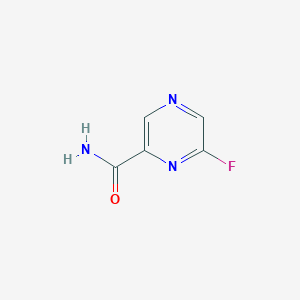
6-フルオロピラジン-2-カルボキサミド
説明
6-Fluoro-pyrazine-2-carboxylic acid amide is a useful research compound. Its molecular formula is C5H4FN3O and its molecular weight is 141.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-pyrazine-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-pyrazine-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
RNAポリメラーゼ阻害剤
6-フルオロ-3-ヒドロキシピラジン-2-カルボキサミドは、ファビピラビルという商品名で販売されており、インビトロおよびインビボでRNAウイルスに対して強力な阻害活性を示すことが証明されています . これは、RNAウイルスが原因となる疾患の研究と治療において貴重な化合物となります。
薬物合成
この化合物は、アミド化、ニトロ化、還元、フッ素化を含む4段階のプロセスで合成することができます . この合成プロセスは、製薬研究や医薬品開発において関心を集める可能性があります。
結晶構造研究
6-フルオロ-3-ヒドロキシピラジン-2-カルボキサミドの結晶構造が報告されています . この構造を研究することで、化合物の物理的および化学的性質、ならびに他の分子との相互作用に関する知見が得られます。
水素結合研究
6-フルオロ-3-ヒドロキシピラジン-2-カルボキサミドの分子はほぼ平面であり、分子内O−H ••• O水素結合は6員環を形成します . この特性は、水素結合とその分子構造と反応性への影響に焦点を当てた研究に役立つ可能性があります。
π-πスタッキング相互作用
結晶中では、6-フルオロ-3-ヒドロキシピラジン-2-カルボキサミドの分子は、水素結合とスタッキング相互作用の両方に支配される充填状態となっています . この特徴は、π-πスタッキング相互作用が重要な役割を果たす超分子化学などの研究分野において関心を集める可能性があります。
作用機序
Target of Action
The primary target of 6-fluoropyrazine-2-carboxamide is the TGR5 receptor . TGR5, also known as GPBAR1, is a G-protein-coupled receptor that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
6-fluoropyrazine-2-carboxamide acts as an RNA polymerase inhibitor . It has been shown to have potent inhibitory activity against RNA viruses in vitro and in vivo . The compound interacts with its target, the RNA polymerase, and inhibits its function, thereby preventing the replication of RNA viruses .
Biochemical Pathways
The activation of TGR5 by 6-fluoropyrazine-2-carboxamide has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Pharmacokinetics
The compound’s potent inhibitory activity against rna viruses suggests that it may have good bioavailability .
Result of Action
The result of the action of 6-fluoropyrazine-2-carboxamide is the inhibition of RNA polymerase, which leads to the prevention of RNA virus replication . This can have significant effects at the molecular and cellular levels, potentially leading to the control of viral infections .
生化学分析
Biochemical Properties
6-Fluoro-pyrazine-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to changes in the metabolic flux and levels of metabolites within the cell.
Cellular Effects
The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in the stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-pyrazine-2-carboxylic acid amide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity and thereby altering the metabolic pathway it is involved in. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal.
Metabolic Pathways
6-Fluoro-pyrazine-2-carboxylic acid amide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these important metabolites. Additionally, it can affect the metabolic flux, altering the flow of metabolites through the pathway.
Transport and Distribution
The transport and distribution of 6-Fluoro-pyrazine-2-carboxylic acid amide within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 6-Fluoro-pyrazine-2-carboxylic acid amide is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.
特性
IUPAC Name |
6-fluoropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWULEHIEUIJINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
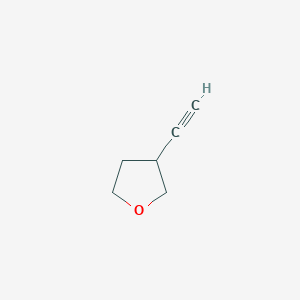
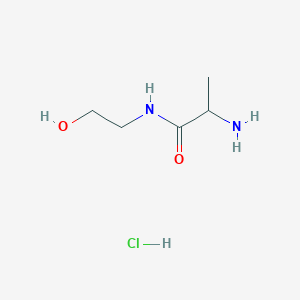
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
